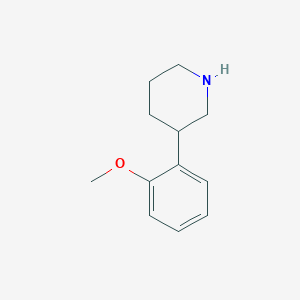
Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate
Descripción general
Descripción
“Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate” is an organic compound that can serve as an intermediate in organic synthesis . It contains an amino group and an ester group, which gives the molecule a polar structure .
Molecular Structure Analysis
The molecular formula of “Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate” is C11H16N2O2 . The structure contains an amino group and an ester group, which contributes to its polarity .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It is soluble in polar solvents such as N,N-dimethylformamide and alcohols, and slightly soluble in nonpolar solvents such as alkanes . It has a high gastrointestinal absorption and is BBB permeant .Aplicaciones Científicas De Investigación
Synthesis of Anti-inflammatory Agents
This compound is utilized in the synthesis of new derivatives that exhibit anti-inflammatory properties. By condensing it with various substituted carboxylic acids, researchers have developed compounds with promising anti-inflammatory activity, which are compared to standard drugs like indomethacin .
Development of COX-2 Selective Inhibitors
The modification of NSAIDs by replacing carboxylic groups with amide groups has been shown to increase selectivity for COX-2 over COX-1, which is crucial for reducing gastrointestinal side effects. Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate serves as a starting material for such modifications .
Creation of Serine Hydrolase Inhibitors
In the field of enzymology, this compound is a precursor in the synthesis of serine hydrolase inhibitors. These inhibitors have significant potential in treating diseases where serine hydrolases play a key role .
Palladium-Catalyzed Synthesis of Anilines
The tert-butyl group in this compound is used in palladium-catalyzed reactions to synthesize N-Boc-protected anilines, which are valuable intermediates in pharmaceutical chemistry .
Synthesis of Functionalized Pyrroles
It is also employed in the synthesis of tetrasubstituted pyrroles that are functionalized with ester or ketone groups. These pyrroles have various applications in medicinal chemistry due to their diverse biological activities .
Boronic Acid Derivatives Synthesis
This compound is used to create boronic acid derivatives, which are essential in cross-coupling reactions to form carbon-carbon bonds. Such reactions are fundamental in the synthesis of complex organic molecules .
Safety and Hazards
Mecanismo De Acción
Target of Action
It is known that carbamates often target enzymes or receptors in the body, altering their function .
Mode of Action
Carbamates typically work by binding to their target enzymes or receptors, causing a change in their function .
Biochemical Pathways
Carbamates, in general, can affect a variety of biochemical pathways depending on their specific targets .
Pharmacokinetics
It is known that the compound’s lipophilicity and water solubility can impact its bioavailability .
Result of Action
It is known that carbamates can have a variety of effects depending on their specific targets .
Action Environment
Environmental factors can influence the action, efficacy, and stability of Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate. For instance, the compound should be stored under an inert atmosphere and at a temperature of 2-8°C to maintain its stability .
Propiedades
IUPAC Name |
tert-butyl N-[2-(4-aminophenyl)-2-methylpropyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H24N2O2/c1-14(2,3)19-13(18)17-10-15(4,5)11-6-8-12(16)9-7-11/h6-9H,10,16H2,1-5H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAEAYMRALDLXDJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC(C)(C)C1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H24N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00629311 | |
| Record name | tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-Butyl (2-(4-aminophenyl)-2-methylpropyl)carbamate | |
CAS RN |
180081-10-1 | |
| Record name | tert-Butyl [2-(4-aminophenyl)-2-methylpropyl]carbamate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00629311 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)



![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)






